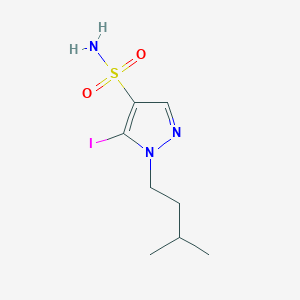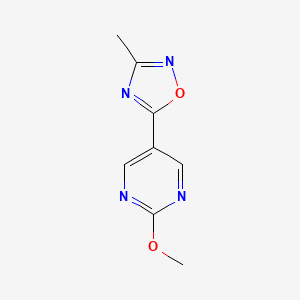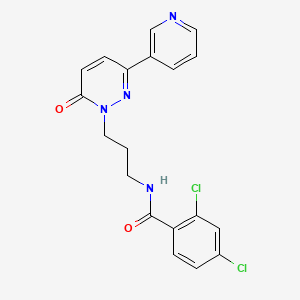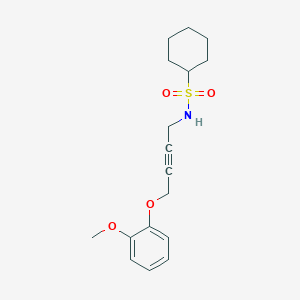![molecular formula C12H20O4 B2635908 (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid CAS No. 2248213-72-9](/img/structure/B2635908.png)
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid, also known as DU-176b, is a novel anticoagulant drug that has gained attention in recent years due to its potential therapeutic benefits. This compound belongs to the class of direct oral anticoagulants (DOACs), which are a new generation of anticoagulants that have been developed as an alternative to traditional anticoagulants such as warfarin. DU-176b has been shown to have several advantages over traditional anticoagulants, including a rapid onset of action, predictable pharmacokinetics, and fewer drug interactions.
Mechanism Of Action
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid works by inhibiting the activity of factor Xa, which is a key enzyme in the blood coagulation cascade. Factor Xa plays a critical role in the formation of blood clots, and the inhibition of this enzyme can prevent the formation of thrombin and the subsequent formation of blood clots. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to have a high degree of selectivity for factor Xa, which means that it does not interfere with other important enzymes in the blood coagulation cascade.
Biochemical and Physiological Effects:
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several biochemical and physiological effects that are important for its therapeutic activity. This compound has a rapid onset of action, which means that it can quickly inhibit the activity of factor Xa and prevent the formation of blood clots. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid also has a predictable pharmacokinetic profile, which means that it can be administered in fixed doses without the need for regular monitoring. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has fewer drug interactions than traditional anticoagulants, which can reduce the risk of adverse drug reactions.
Advantages And Limitations For Lab Experiments
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is its high degree of selectivity for factor Xa, which makes it a useful tool for studying the role of this enzyme in the blood coagulation cascade. However, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has a complex synthesis process, which can make it difficult to obtain in large quantities for use in experiments. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has a short half-life, which means that it may need to be administered frequently in experiments to maintain its therapeutic effect.
Future Directions
There are several future directions for research on (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid. One potential area of research is the development of new synthetic methods for (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid that are more efficient and scalable. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different patient populations, including elderly patients and patients with renal impairment. Finally, there is a need for further clinical trials to investigate the safety and efficacy of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid in different therapeutic applications, including the prevention of stroke and the treatment of deep vein thrombosis.
Synthesis Methods
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a complex molecule that requires a multi-step synthesis process. The synthesis of (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid involves the use of several key reagents, including 2,9-dioxaspiro[5.5]undecane, 2-oxo-2-phenylacetic acid, and 2-amino-3-methylbutanoic acid. The synthesis process involves the formation of several key intermediates, including a spirocyclic lactone and a protected amino acid. The final step of the synthesis involves the deprotection of the amino acid and the coupling of the two key intermediates to form (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid.
Scientific Research Applications
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been the subject of extensive scientific research in recent years. This compound has been shown to have several potential therapeutic applications, including the prevention of stroke and the treatment of deep vein thrombosis. (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to be effective in reducing the risk of stroke in patients with non-valvular atrial fibrillation, which is a common heart condition that can lead to blood clots. In addition, (2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid has been shown to be effective in preventing the recurrence of deep vein thrombosis and pulmonary embolism.
properties
IUPAC Name |
(2S)-2-(2,9-dioxaspiro[5.5]undecan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHRBAKGIMPBE-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(CCOCC2)CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2(CCOCC2)CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2635825.png)

![Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2635828.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione](/img/structure/B2635829.png)


![(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2635832.png)
![1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2635834.png)

![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2635838.png)


